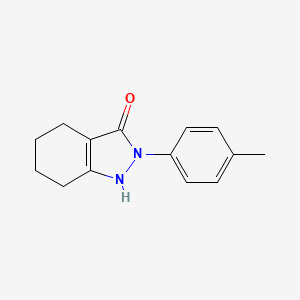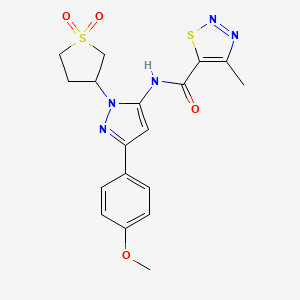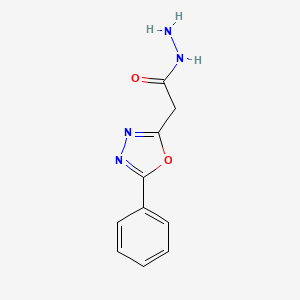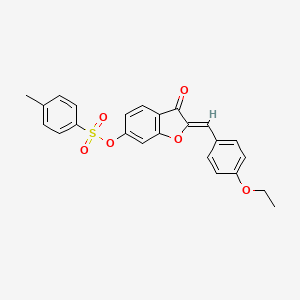
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is a chemical compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound features a 4-methylphenyl group attached to the second position of the indazole ring and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions. For instance, the reaction of 4-methylphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or to hydrogenate the aromatic ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one
Reduction: Formation of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazole
Substitution: Formation of halogenated derivatives such as 2-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Scientific Research Applications
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the third position can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-4,5,6,7-tetrahydro-2H-indazol-3-ol
- 2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
- 2-(4-bromophenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol
Uniqueness
2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a precursor for the synthesis of other biologically active compounds.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-3-one |
InChI |
InChI=1S/C14H16N2O/c1-10-6-8-11(9-7-10)16-14(17)12-4-2-3-5-13(12)15-16/h6-9,15H,2-5H2,1H3 |
InChI Key |
HKKTYHILGKBIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N2)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(3,5-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B12210772.png)
![[3-(2-Bromo-phenyl)-propyl]-methyl-amine](/img/structure/B12210784.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate](/img/structure/B12210795.png)
![2-[1-(furan-2-carbonyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B12210804.png)
![6-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12210807.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B12210813.png)
![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B12210828.png)

![N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12210837.png)
![(2-{[(2Z)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12210838.png)

![N-[3-(4-chlorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]cyclopropanecarboxamide](/img/structure/B12210844.png)

![2-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12210849.png)
